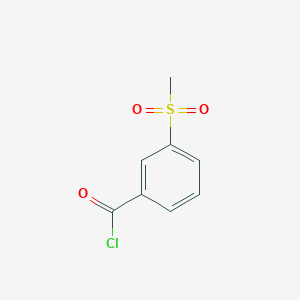
3-(Methylsulfonyl)benzoyl chloride
Descripción general
Descripción
3-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a derivative of benzoyl chloride, where a methylsulfonyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzoyl chloride typically involves the chlorination of 3-(methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield. The process is carefully controlled to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 3-(methylsulfonyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: It can be oxidized to 3-(methylsulfonyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., pyridine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO) in an aqueous medium.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Reduction: 3-(Methylsulfonyl)benzyl alcohol.
Oxidation: 3-(Methylsulfonyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-(Methylsulfonyl)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as the synthesis of sulfonamide derivatives which have biological activity.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those that require a benzoyl chloride moiety.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent.
Comparación Con Compuestos Similares
Benzoyl Chloride: Lacks the methylsulfonyl group, making it less reactive towards nucleophiles.
4-(Methylsulfonyl)benzoyl Chloride: Similar structure but with the methylsulfonyl group at the para position, which can influence its reactivity and applications.
3,5-Bis(methylsulfonyl)benzoyl Chloride:
Uniqueness: 3-(Methylsulfonyl)benzoyl chloride is unique due to the position of the methylsulfonyl group, which significantly affects its chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, with specific applications that are not easily replicated by its analogs.
Propiedades
IUPAC Name |
3-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622766 | |
| Record name | 3-(Methanesulfonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-54-4 | |
| Record name | 3-(Methanesulfonyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)



![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)




